Target Engagement: TDO2 Biochemical Potency of N-(2,4-dimethoxypyrimidin-5-yl)-2-(trifluoromethyl)benzamide Compared to the Prototypical TDO Inhibitor 680C91
N-(2,4-dimethoxypyrimidin-5-yl)-2-(trifluoromethyl)benzamide inhibits recombinant human TDO2 with an IC50 of 290 nM [1]. The classical TDO inhibitor 680C91 (CAS 163239-22-3; (E)-6-fluoro-3-(2-(pyridin-3-yl)vinyl)-1H-indole) exhibits a Ki of 51 nM against the same enzyme [2]. While 680C91 is approximately 5.7-fold more potent at the biochemical level, N-(2,4-dimethoxypyrimidin-5-yl)-2-(trifluoromethyl)benzamide represents a structurally and pharmacophorically distinct chemotype—a heteroaryl benzamide rather than a fluoroindole—offering orthogonal intellectual property space and potentially divergent physicochemical and ADME properties [1][2].
| Evidence Dimension | Biochemical inhibition of recombinant human tryptophan 2,3-dioxygenase (TDO2) |
|---|---|
| Target Compound Data | IC50 = 290 nM |
| Comparator Or Baseline | 680C91 (CAS 163239-22-3): Ki = 51 nM |
| Quantified Difference | Target compound is approximately 5.7-fold less potent than 680C91 in biochemical TDO2 inhibition assay |
| Conditions | Recombinant human TDO2; assessment of decrease in conversion of L-tryptophan to N-formylkynurenine; 5 min preincubation followed by substrate addition |
Why This Matters
Researchers exploring alternative TDO2-inhibitor chemotypes for patent diversification or structure-activity relationship (SAR) studies can select this compound to access a benzamide-based chemical series completely distinct from the indole scaffold of 680C91, despite a modest potency differential.
- [1] BindingDB. BDBM50321319. Affinity Data: IC50 = 290 nM for recombinant human TDO2. Assay: Inhibition of conversion of L-tryptophan to N-formylkynurenine; preincubation 5 min; substrate concentration 0.2 mM. Data curated from ChEMBL. View Source
- [2] Salter M, Hazelwood R, Pogson CI, Iyer R, Madge DJ. The effects of a novel and selective inhibitor of tryptophan 2,3-dioxygenase on tryptophan and serotonin metabolism in the rat. Biochem Pharmacol. 1995;49(10):1435-1442. doi:10.1016/0006-2952(95)00006-L. 680C91 Ki = 51 nM. View Source
